molecular formula C20H24O7 B028072 threo-Guaiacylglycerol beta-coniferyl ether CAS No. 869799-76-8

threo-Guaiacylglycerol beta-coniferyl ether

Cat. No.: B028072
CAS No.: 869799-76-8
M. Wt: 376.4 g/mol
InChI Key: FYEZJIXULOZDRT-FMEUAVTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-Guaiacylglycerol beta-coniferyl ether involves the enzymatic formation from coniferyl alcohol in the presence of hydrogen peroxide. This process yields both erythro and threo isomers of guaiacylglycerol 8-O-4- (coniferyl alcohol) ether . The reaction is catalyzed by enzymes extracted from Eucommia ulmoides .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: threo-Guaiacylglycerol beta-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different isomers of guaiacylglycerol ethers and other lignan derivatives .

Biological Activity

Threo-Guaiacylglycerol beta-coniferyl ether is a complex organic compound primarily derived from plant sources, particularly from species such as Lepisorus contortus and Pluchea indica. This compound is part of the guaiacyl lignin family and exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for potential applications in medicine and agriculture.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H24_{24}O7_{7}
  • Molecular Weight : 376.41 g/mol
  • Classification : Lignan, Phenylpropanoid

The unique structural features of this compound include a glycerol backbone with various functional groups that contribute to its biological activities.

1. Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity against certain bacterial strains. This characteristic positions it as a potential candidate for developing natural antimicrobial agents.

2. Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties, particularly in neuroinflammatory contexts. It inhibits the production of nitric oxide, a key mediator in inflammatory responses. This suggests its potential as a therapeutic agent for neurodegenerative diseases characterized by excessive inflammation .

3. Neuroprotective Effects

Studies have indicated that this compound can protect neuronal cells from damage, suggesting its utility in treating conditions like Alzheimer's and Parkinson's diseases. The mechanism involves modulation of signaling pathways associated with inflammation and apoptosis .

4. Cytotoxicity Against Cancer Cells

This compound has demonstrated cytotoxic effects on various human cancer cell lines, indicating its potential role in cancer therapy. Research shows it induces apoptosis through the downregulation of the MEK/ERK signaling pathway in hepatocellular carcinoma cells .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and notable activities of compounds related to this compound:

Compound NameStructure TypeNotable Activity
GuaiacylglycerolLignanAntioxidant properties
Coniferyl alcoholPhenylpropanoidAnti-inflammatory effects
SyringylglycerolLignanNeuroprotective properties

This compound is distinguished by its specific structural configuration and pronounced anti-inflammatory activity, which may not be as potent in other similar compounds .

Case Studies and Research Findings

  • Neuroinflammation Study : A study highlighted the compound's ability to reduce neuroinflammation markers in animal models, suggesting its therapeutic potential for neurodegenerative conditions.
  • Cancer Research : In vitro studies demonstrated that this compound effectively induced apoptosis in liver cancer cells, providing insights into its mechanism of action against malignancies .
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against specific bacterial strains, supporting its potential application in developing natural antimicrobials .

Properties

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZJIXULOZDRT-FMEUAVTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does threo-guaiacylglycerol β-coniferyl ether contribute to lignification in plant cells, and what is the evidence for its involvement?

A1: The research paper demonstrates that threo-guaiacylglycerol β-coniferyl ether, a dilignol, acts as an intermediate in lignin polymerization during the differentiation of isolated Zinnia mesophyll cells into tracheary elements (TEs) []. TEs are the building blocks of xylem tissue, responsible for water and nutrient transport in plants. Lignin, a complex phenolic polymer, provides structural support and rigidity to these cells.

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